

AZD7545 structure and chemical properties

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Compound of Interest		
Compound Name:	AZD7545	
Cat. No.:	B1666236	Get Quote

An in-depth technical guide to **AZD7545**, a potent inhibitor of pyruvate dehydrogenase kinase, for researchers, scientists, and drug development professionals.

Introduction

AZD7545 is a synthetic, cell-permeable small molecule that acts as a potent and selective inhibitor of pyruvate dehydrogenase kinases (PDHKs), particularly PDHK1 and PDHK2.[1][2][3] [4] By inhibiting these kinases, AZD7545 leads to the activation of the pyruvate dehydrogenase complex (PDC), a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle.[1][5] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to AZD7545.

Chemical Structure and Properties

AZD7545 is a trifluoromethylpropanamide derivative with a molecular weight of 478.87 g/mol . [1][2][3] It is a white to off-white solid.[2] The stereochemistry at the hydroxyl-bearing carbon is crucial for its activity.

Chemical Identifiers



Identifier	Value	Reference
IUPAC Name	4-[[3-chloro-4-[[(2R)-3,3,3- trifluoro-2-hydroxy-2-methyl-1- oxopropyl]amino]phenyl]sulfon yl]-N,N-dimethyl-benzamide	[5]
CAS Number	252017-04-2	[1][2][3][5]
Molecular Formula	C19H18CIF3N2O5S	[1][2][3][5]
Molecular Weight	478.87	[1][2][3][5]
SMILES	O=C(N(C)C)C1=CC=C(S(=O) (=O)C2=CC=C(NC(INVALID- LINK(O)C(F) (F)F)=O)C(CI)=C2)C=C1	[2][3][5]
InChI Key	DTDZLJHKVNTQGZ- GOSISDBHSA-N	[3]

Physicochemical Properties

Property	- Value	Reference
Physical Form	Crystalline solid	[5]
Color	White to off-white	[2][3]
Storage Temperature	2-8°C (solid); -20°C (in solution for up to 3 months)	[3][4]

Solubility



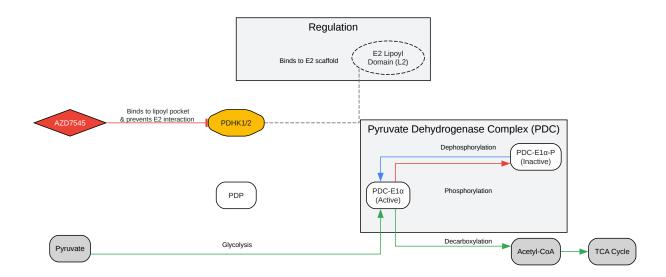
Solvent	Solubility	Reference
Water	Insoluble	[1]
DMSO	≥ 46 mg/mL (96.06 mM)	[2]
Ethanol	20 mg/mL	[5]
DMF	20 mg/mL	[5]
DMSO:PBS (pH 7.2)	0.02 mg/mL	[5]

Mechanism of Action

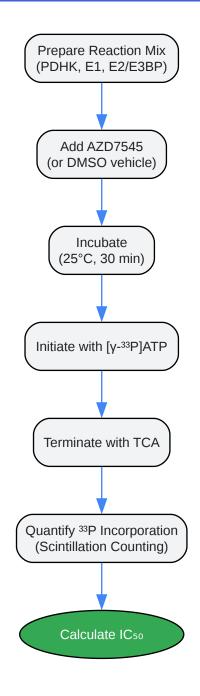
AZD7545 functions by inhibiting the pyruvate dehydrogenase kinases (PDHKs), which are responsible for the inhibitory phosphorylation of the E1 α subunit of the pyruvate dehydrogenase complex (PDC).[6] This inhibition is non-ATP-competitive.[3][7]

AZD7545 specifically binds to the lipoyl-binding pocket on the N-terminal domain of PDHKs.[8] [9] This binding site is normally occupied by the lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC.[1][4] By occupying this pocket, **AZD7545** prevents the docking of PDHK onto the E2 scaffold, thereby inhibiting its ability to phosphorylate and inactivate the E1 α subunit.[1][4][9] The subsequent decrease in phosphorylated (inactive) PDC leads to a higher proportion of active, dephosphorylated PDC, which enhances the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[1][10]









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Foundational & Exploratory





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